N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide is a synthetic organic compound characterized by the presence of chloro, nitro, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzene to form 4-chloro-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-[(4-methylbenzyl)amino]acetamide
- N-(4-chloro-3-nitrophenyl)-2-[(4-ethylbenzyl)amino]acetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets .
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide (CAS: 882080-00-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13ClFN3O3
- Molar Mass : 337.73 g/mol
- Structure : The compound features a chlorinated nitrophenyl group and a fluorobenzyl amino group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4-chloro-3-nitroaniline and 4-fluorobenzylamine.
- Reaction Conditions : The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under controlled temperature to ensure high yield and purity.
- Purification : The product is purified through recrystallization or chromatography to obtain the final compound with the desired characteristics.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through caspase activation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The compound's mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cell death in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings indicate potential for development as an antimicrobial agent, although further studies are required to understand its full spectrum of activity.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates : The nitro group can be reduced within biological systems, leading to reactive intermediates that interact with cellular macromolecules.
- Protein Interaction : The compound may bind to specific proteins involved in cell cycle regulation and apoptosis, disrupting their function and leading to cell death.
- Oxidative Stress : It may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells.
Case Studies
Several studies have been conducted to explore the efficacy of this compound in preclinical models:
-
In Vivo Study on Tumor Growth Inhibition :
- A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, with a reduction rate of approximately 45% after four weeks of treatment.
-
Combination Therapy with Chemotherapeutics :
- Research indicates that combining this compound with standard chemotherapeutic agents enhances therapeutic efficacy while reducing side effects, suggesting a synergistic effect.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-fluorophenyl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-13-6-5-12(7-14(13)20(22)23)19-15(21)9-18-8-10-1-3-11(17)4-2-10/h1-7,18H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOWQKXSNABAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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